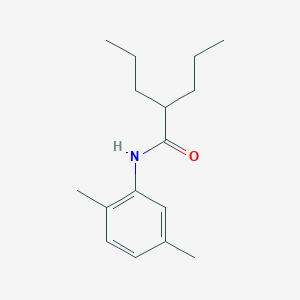![molecular formula C11H13NO6S B184466 Dimethyl 2-[(methylsulfonyl)amino]terephthalate CAS No. 136494-09-2](/img/structure/B184466.png)
Dimethyl 2-[(methylsulfonyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(methylsulfonyl)amino]terephthalate, also known as MMT, is a chemical compound that is widely used in scientific research. It is a derivative of terephthalic acid and is commonly used as a reagent in organic synthesis. MMT has been found to possess a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[(methylsulfonyl)amino]terephthalate is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to react with various electrophiles, including aryl halides and aldehydes, to form new compounds.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 2-[(methylsulfonyl)amino]terephthalate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Dimethyl 2-[(methylsulfonyl)amino]terephthalate has also been found to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 2-[(methylsulfonyl)amino]terephthalate in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions and is readily available. However, Dimethyl 2-[(methylsulfonyl)amino]terephthalate does have some limitations. It is toxic and must be handled with care. Additionally, it has a strong odor, which can be unpleasant.
Direcciones Futuras
There are many future directions for research involving Dimethyl 2-[(methylsulfonyl)amino]terephthalate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Dimethyl 2-[(methylsulfonyl)amino]terephthalate has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This neurotransmitter is important for memory and cognitive function, and its breakdown is a hallmark of Alzheimer's disease.
Another area of interest is the development of new catalysts based on Dimethyl 2-[(methylsulfonyl)amino]terephthalate. Its ability to act as a nucleophile in various reactions makes it a promising candidate for the development of new catalysts.
Conclusion
In conclusion, Dimethyl 2-[(methylsulfonyl)amino]terephthalate is a valuable tool for scientific research. Its versatility as a reagent and its range of biochemical and physiological effects make it useful in a wide range of applications. While it does have some limitations, its potential for use in the treatment of various diseases and the development of new catalysts make it an area of interest for future research.
Métodos De Síntesis
The synthesis of Dimethyl 2-[(methylsulfonyl)amino]terephthalate involves the reaction of terephthalic acid with dimethyl sulfate and methylsulfonyl chloride. The resulting compound is then purified through recrystallization to obtain pure Dimethyl 2-[(methylsulfonyl)amino]terephthalate. This synthesis method is relatively simple and efficient, making Dimethyl 2-[(methylsulfonyl)amino]terephthalate a readily available reagent for scientific research.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(methylsulfonyl)amino]terephthalate is widely used in scientific research due to its versatility as a reagent. It has been found to have applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Dimethyl 2-[(methylsulfonyl)amino]terephthalate is also used as a catalyst in various reactions, such as the Suzuki coupling reaction and the Heck reaction.
Propiedades
Número CAS |
136494-09-2 |
|---|---|
Nombre del producto |
Dimethyl 2-[(methylsulfonyl)amino]terephthalate |
Fórmula molecular |
C11H13NO6S |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO6S/c1-17-10(13)7-4-5-8(11(14)18-2)9(6-7)12-19(3,15)16/h4-6,12H,1-3H3 |
Clave InChI |
GKTMTMBHZCORLO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
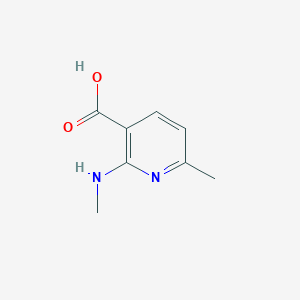
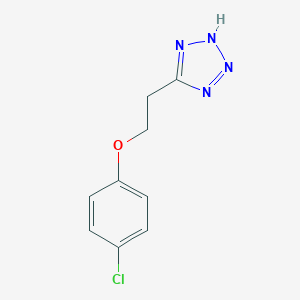
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
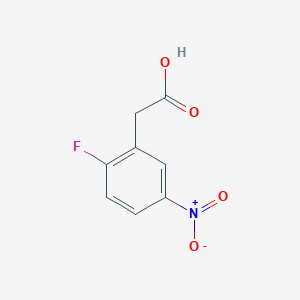
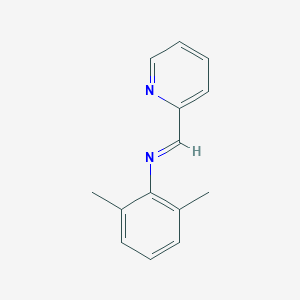
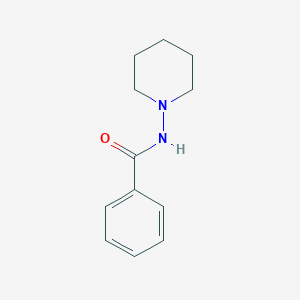
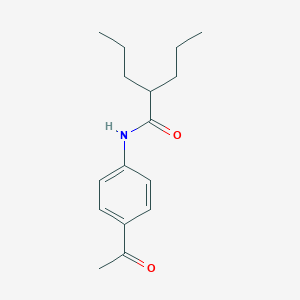
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
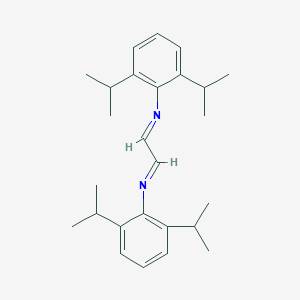
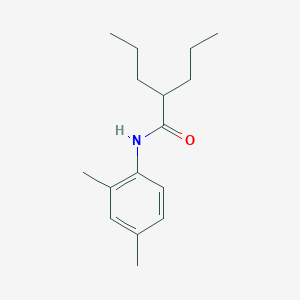
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
